molecular formula C24H29ClO5 B1220362 15beta-Hydroxycyproterone acetate

15beta-Hydroxycyproterone acetate

Cat. No.: B1220362
M. Wt: 432.9 g/mol
InChI Key: HRANPRDGABOKNQ-RXHWKJIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15beta-Hydroxycyproterone acetate, also known as 15-ohcpa, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).

Scientific Research Applications

Production and Biocatalytic Applications

  • Biocatalysis and Production of 15beta-Hydroxycyproterone Acetate : A study demonstrated the biocatalytic conversion of cyproterone acetate to its main human metabolite, this compound, using Bacillus megaterium expressing CYP106A2. This process was scaled up from shake flasks to bioreactors, indicating its potential for industrial-scale production and pharmaceutical interest due to its antiandrogen activity with lower progestogen properties (Kiss et al., 2015).

Steroid Hydroxylation Research

  • Study of Steroid Hydroxylases : Research has focused on the 15beta-hydroxylase (CYP106A2) from Bacillus megaterium, which is capable of hydroxylating various steroids, including 15beta-hydroxylation. This enzyme's activity can be supported by other proteins such as adrenodoxin and adrenodoxin reductase, providing insights into steroid hydroxylation mechanisms (Hannemann et al., 2006).

  • Identification of Monohydroxy Progesterones : Another study identified monohydroxy progesterones produced by CYP106A2, using progesterone as a substrate. This research contributes to the understanding of hydroxylation activity of steroids and their pharmaceutical relevance (Lisurek et al., 2004).

  • Testosterone Hydroxylation : Testosterone 15beta-hydroxylation was improved by expressing the CYP106A2 enzyme in Pseudomonas putida S12, demonstrating the application of this system in steroid hydroxylation research (Ruijssenaars et al., 2007).

Analytical Methodologies

  • HPLC and Mass Spectrometry for Steroid Analysis : High-performance liquid chromatography and electrospray ionization collision-induced dissociation mass spectrometry have been used for structural identification of monohydroxylated progesterones, enhancing analytical capabilities in steroid research (Kang et al., 2004).

  • Cyanobacterial Electron Carrier Proteins in Steroid Hydroxylation : Research exploring the use of cyanobacterial electron carrier proteins for reducing BmCYP106A2 in steroid hydroxylation processes highlights innovative approaches in biochemical applications (Goñi et al., 2009).

Biochemical and Pharmacological Studies

  • Study on Tetracyclic Diterpene Polyesters : Research on compounds like euphoportlandols A and B, which are related to tetracyclic diterpene polyesters, demonstrates the exploration of structurally related compounds for potential pharmaceutical applications, including anti-MDR effects in cancer cells (Madureira et al., 2006).

Pharmacokinetic and Pharmacodynamic Studies

  • Pharmacokinetics of Cyproterone Acetate : A study developed a method for quantifying cyproterone acetate in human plasma, contributing to the understanding of its pharmacokinetics and bioequivalence studies (Pereira et al., 2005).

  • Effects of Steroids on Vascular Endothelial Growth Factor : Research investigated the effects of various steroids, including 17beta-estradiol and progestins, on vascular endothelial growth factor in cell lines, providing insights into the biochemical pathways influenced by steroid compounds (Archer et al., 2004).

Alternative Applications and Studies

  • Investigation of CR/20beta-HSDs and Mutagenesis : Studies on carbonyl reductase-like 20beta-hydroxysteroid dehydrogenases (CR/20beta-HSDs) involving mutagenesis and enzyme activity analysis highlight the diverse research applications involving steroid-related enzymes (Guan et al., 2000).

Properties

Molecular Formula

C24H29ClO5

Molecular Weight

432.9 g/mol

IUPAC Name

[(1S,2S,11R,12S,15R,16S)-15-acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate

InChI

InChI=1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3/t13?,14-,15+,16?,20?,21-,22+,23+,24+/m1/s1

InChI Key

HRANPRDGABOKNQ-RXHWKJIASA-N

Isomeric SMILES

CC(=O)[C@]1(CC([C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C5CC5[C@]34C)Cl)C)O)OC(=O)C

SMILES

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C

Canonical SMILES

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C

Synonyms

15 beta-hydroxycyproterone acetate
15-hydroxycyproterone acetate
15-OHCPA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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